Uridine 5'-triphosphate sodium
Overview
Description
Pyrimidine nucleoside triphosphate. Precursor in the enzymatic biosynthesis of RNA. P2Y receptor agonist, used to study ion transport functions of P2Y2 receptors on rat basolateral membranes.
Mechanism of Action
Target of Action
Uridine-5’-triphosphoric acid trisodium salt, also known as Uridine 5’-Triphosphate Trisodium Salt or Uridine 5’-triphosphate sodium, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP .
Mode of Action
Uridine-5’-triphosphoric acid trisodium salt acts as an agonist to the P2Y receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the P2Y receptors, Uridine-5’-triphosphoric acid trisodium salt influences several biochemical pathways. It plays a crucial role in the regulation of pancreatic endocrine and exocrine secretion, proliferation, channels, transporters, and intracellular signal transduction under normal and pathological conditions .
Result of Action
The activation of P2Y receptors by Uridine-5’-triphosphoric acid trisodium salt leads to various molecular and cellular effects. It serves as an energy-rich precursor in the enzymatic biosynthesis of RNA . It also acts as a potent vasodilator and can induce contractile responses in some tissues .
Biochemical Analysis
Biochemical Properties
Uridine-5’-triphosphoric acid trisodium salt is essential in biochemical reactions, particularly in the synthesis of RNA during transcription. It serves as a substrate for RNA polymerase, facilitating the incorporation of uridine into the growing RNA chain . Additionally, this compound interacts with enzymes such as CTP synthetase, converting UTP to CTP, which is vital for DNA synthesis and repair . Uridine-5’-triphosphoric acid trisodium salt also activates substrates in metabolic reactions, forming UDP-glucose and other nucleotide sugars essential for glycogen synthesis and glycosylation processes .
Cellular Effects
Uridine-5’-triphosphoric acid trisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an agonist for P2Y receptors, particularly P2Y2 and P2Y4, which are involved in mediating responses to extracellular nucleotides . This interaction leads to the activation of intracellular signaling cascades, affecting processes such as calcium mobilization, cell proliferation, and differentiation . Additionally, Uridine-5’-triphosphoric acid trisodium salt has been shown to enhance antibody production in immune cells and promote injury repair in Schwannoma cells .
Molecular Mechanism
At the molecular level, Uridine-5’-triphosphoric acid trisodium salt exerts its effects through binding interactions with specific receptors and enzymes. It binds to P2Y receptors, triggering downstream signaling pathways that result in various cellular responses . This compound also participates in enzyme-catalyzed reactions, such as the conversion of UTP to CTP by CTP synthetase . Furthermore, Uridine-5’-triphosphoric acid trisodium salt influences gene expression by acting as a substrate for RNA polymerase during transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine-5’-triphosphoric acid trisodium salt can vary over time. The compound is relatively stable when stored under appropriate conditions, such as in a freezer at -20°C . Its stability can be affected by factors such as temperature and pH. Long-term studies have shown that Uridine-5’-triphosphoric acid trisodium salt can influence cellular functions over extended periods, including sustained activation of signaling pathways and prolonged effects on gene expression .
Dosage Effects in Animal Models
The effects of Uridine-5’-triphosphoric acid trisodium salt in animal models are dose-dependent. At lower doses, the compound can enhance cellular functions such as calcium mobilization and cell proliferation . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . Studies have shown that the threshold for these effects varies depending on the specific animal model and experimental conditions .
Metabolic Pathways
Uridine-5’-triphosphoric acid trisodium salt is involved in several metabolic pathways. It participates in the synthesis of nucleotide sugars, such as UDP-glucose, which are crucial for glycogen synthesis and glycosylation reactions . Additionally, it plays a role in the production of CTP, which is essential for DNA synthesis and repair . The compound also contributes to the regulation of metabolic flux and the maintenance of cellular energy balance .
Transport and Distribution
Within cells and tissues, Uridine-5’-triphosphoric acid trisodium salt is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleotide transporters and localized to various cellular compartments . The compound’s distribution is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment .
Subcellular Localization
Uridine-5’-triphosphoric acid trisodium salt is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytosol, where it participates in RNA synthesis and other metabolic processes . Additionally, the compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . This subcellular localization is crucial for its function and regulation within the cell .
Properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGIWFJVDOPJF-LLWADOMFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na3O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19817-92-6 | |
Record name | Uridine 5'-triphosphate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine 5'-(disodium dihydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URIDINE 5'-TRIPHOSPHATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there any research on the use of Uridine 5'-triphosphate sodium in dental implantology?
A2: While one of the provided abstracts mentions "Uridine 5' triphosphate sodium in dental implantology" [], no further details are available in the provided information. The abstract lacks specific findings and conclusions about the compound's role or effectiveness in dental implantology. Therefore, further research is needed to explore this potential application.
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